Diphenyl(1-phenylpropan-2-yl)phosphane

Phosphine synthesis Regioselective phosphination Organophosphorus chemistry

Diphenyl(1-phenylpropan-2-yl)phosphane (CAS 823219-40-5) is a tertiary organophosphine featuring a phosphorus center bonded to two phenyl groups and one chiral 1-phenylpropan-2-yl substituent. With the molecular formula C21H21P and a monoisotopic mass of 304.138 Da, this compound is classified as a P-chiral monodentate phosphine ligand.

Molecular Formula C21H21P
Molecular Weight 304.4 g/mol
CAS No. 823219-40-5
Cat. No. B14229536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(1-phenylpropan-2-yl)phosphane
CAS823219-40-5
Molecular FormulaC21H21P
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H21P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3
InChIKeyIJFPCGGWSUPTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl(1-phenylpropan-2-yl)phosphane (CAS 823219-40-5): Procurement-Relevant Physicochemical and Structural Baseline


Diphenyl(1-phenylpropan-2-yl)phosphane (CAS 823219-40-5) is a tertiary organophosphine featuring a phosphorus center bonded to two phenyl groups and one chiral 1-phenylpropan-2-yl substituent. With the molecular formula C21H21P and a monoisotopic mass of 304.138 Da, this compound is classified as a P-chiral monodentate phosphine ligand . Its structure combines the steric profile of a diphenylphosphino group with a benzylic alkyl backbone, making it distinguishable from simpler alkyldiphenylphosphines. The compound is primarily of interest in transition-metal catalysis, where its stereoelectronic properties can influence catalytic activity and selectivity .

Monodentate phosphine with sterically demanding benzylic alkyl backbone for transition-metal catalysis
Chiral center present: supports enantioselective assay development when resolved
Accessible via fluoride-mediated phosphination; relevant for ligand library synthesis

Why Generic Substitution of Diphenyl(1-phenylpropan-2-yl)phosphane Is Not Advisable Without Quantitative Verification


Monodentate phosphine ligands within the same gross class (e.g., alkyldiphenylphosphines) can exhibit dramatically different catalytic outcomes due to variations in cone angle, electronic parameter, and steric bulk at the alkyl substituent [1]. Diphenyl(1-phenylpropan-2-yl)phosphane bears a 1-phenylpropan-2-yl group, which introduces both steric demand and potential for π-interactions that are absent in simpler analogs such as isopropyldiphenylphosphine or ethyldiphenylphosphine [2]. Substituting this compound with a generic alkyldiphenylphosphine without quantitative performance data can lead to unpredictable changes in reaction yield, selectivity, or catalyst stability, underscoring the need for compound-specific evidence.

! Steric and electronic profiles differ substantially from smaller alkyldiphenylphosphines; catalytic outcomes may shift.
! Achiral analogs lack the stereogenic center; direct substitution loses enantioselective assay potential.
! Replacing with generic alkyldiphenylphosphine may require re-optimization of yield and selectivity; compound-specific benchmarking is advised.

Quantitative Differentiation Evidence for Diphenyl(1-phenylpropan-2-yl)phosphane Against Closest Analogs


Synthetic Yield of Diphenyl(1-phenylpropan-2-yl)phosphane via Fluoride-Mediated Phosphination Compared to a Structural Analog

In a study on fluoride-mediated phosphination, diphenyl(1-phenylpropan-2-yl)phosphane was synthesized in ~78% yield from trans-β-methylstyrene using a silylphosphine reagent . Under the same reaction conditions, the structurally related phenethyldiphenylphosphine (Ph2PCH2CH2Ph) was obtained in ~89% yield . The lower yield of the 1-phenylpropan-2-yl derivative is attributed to the increased steric hindrance at the branching carbon adjacent to phosphorus, which slows the phosphination step relative to the linear analog. This 11% difference in isolated yield is a quantifiable consequence of the substrate structure that may inform synthetic route selection.

Fluoride-mediated phosphination yield
Cross-study comparable
Target: ~78% yield
Comparator (phenethyldiphenylphosphine): ~89% yield
Δ = -11% absolute
Supports synthetic route selection context
Attributed to steric hindrance at branching carbon; ambient conditions.
Phosphine synthesis Regioselective phosphination Organophosphorus chemistry

Molecular Weight Differentiation of Diphenyl(1-phenylpropan-2-yl)phosphane from Common Alkyldiphenylphosphine Ligands

The molecular weight of diphenyl(1-phenylpropan-2-yl)phosphane is 304.37 g/mol [1]. This is significantly higher than common monodentate alkyldiphenylphosphine ligands such as isopropyldiphenylphosphine (228.27 g/mol) [2] and ethyldiphenylphosphine (214.24 g/mol) . The additional mass corresponds to the benzyl fragment, which not only increases the steric profile but also alters the solubility and coordination properties of the ligand. For catalytic applications requiring precise ligand-to-metal ratios, this molar mass difference directly impacts mass-based formulation calculations.

Molecular weight differentiation
Class-level inference
Target: 304.37 g/mol
vs. isopropyldiphenylphosphine: 228.27
vs. ethyldiphenylphosphine: 214.24
Affects molar loading and formulation calculations
Data from supplier and PubChem; verify for precise catalyst dosing.
Ligand design Molecular weight Steric bulk

Chiral Center Presence in Diphenyl(1-phenylpropan-2-yl)phosphane vs. Achiral Alkyldiphenylphosphines

Diphenyl(1-phenylpropan-2-yl)phosphane possesses a stereogenic center at the carbon atom adjacent to phosphorus (C-2 of the propyl chain), as confirmed by its structural formula and the presence of one defined stereocenter in ChemSpider . In contrast, isopropyldiphenylphosphine and ethyldiphenylphosphine are achiral molecules lacking any stereogenic center [1]. This structural feature enables the target compound to be resolved into enantiopure forms for use as a chiral ligand in asymmetric catalysis, a capability fundamentally absent in the simpler achiral analogs. While enantiopure synthesis data are not yet available for this specific compound, the presence of the stereocenter constitutes a qualitative differentiation that underpins its potential value in enantioselective applications.

Stereogenic center presence
Class-level inference
One chiral center at C-2
Comparators (isopropyl, ethyl): achiral
Qualitative differentiation
Enables enantioselective assay context
Enantiopure synthesis data not yet reported; resolution feasibility to be reviewed.
Chiral phosphine Asymmetric catalysis Stereochemistry

Evidence-Backed Application Scenarios for Diphenyl(1-phenylpropan-2-yl)phosphane in Research and Industrial Procurement


Synthesis of Phosphine Libraries via Fluoride-Mediated Phosphination

The compound has been demonstrated as an accessible product in fluoride-mediated phosphination of trans-β-methylstyrene, yielding ~78% . This methodology can be leveraged to generate phosphine ligand libraries where the 1-phenylpropan-2-yl substituent provides unique steric bulk. Research groups focused on ligand diversification for cross-coupling or hydrofunctionalization may prioritize procurement of this pre-formed phosphine to benchmark against in-house synthesized analogs.

Asymmetric Catalysis Ligand Screening with P-Chiral Monophosphines

Owing to its chiral center, diphenyl(1-phenylpropan-2-yl)phosphane is a candidate for enantioselective transformations when resolved into its enantiopure forms . Catalyst development programs targeting asymmetric hydrogenation, allylic substitution, or conjugate addition may evaluate this phosphine against BINAP-derived or phosphoramidite ligands, particularly where monodentate P-chiral ligands have shown advantages in specific substrate classes [1].

Steric Tuning in Transition-Metal Catalytic Cycles

The molecular weight of 304.37 g/mol reflects a significantly larger steric footprint than isopropyldiphenylphosphine (228.27 g/mol) . This compound can be employed in mechanistic studies where ligand cone angle dictates the rate of reductive elimination or oxidative addition steps. Industrial research groups optimizing Pd- or Ni-catalyzed processes may use this phosphine to probe steric effects on catalytic turnover without resorting to bidentate ligand architectures [1].

Reference Standard for Phosphine Oxide Metabolite Studies

The corresponding phosphine oxide, (1-methyl-2-phenylethyl)diphenylphosphine oxide (CAS 7302-07-0), has been documented . This suggests that researchers investigating the oxidative stability or metabolic fate of tertiary phosphines may require the parent phosphine as a synthetic precursor or analytical reference standard. Procurement of the reduced phosphine form is essential for controlled oxidation studies and for verifying the identity of oxidized impurities in catalytic reaction mixtures.

Application
Selection Property
Validation Focus
Ligand library synthesis via fluoride-mediated phosphination
Synthetic accessibility with steric control
Phosphination yield context; substrate scope benchmarking
Asymmetric catalysis screening
Chiral monodentate phosphine potential
Enantiomeric resolution review; enantioselective assay benchmarking
Steric tuning in transition-metal cycles
Larger steric footprint vs. alkyl analogs
Catalytic turnover comparison; reductive elimination rate studies
Phosphine oxide metabolite reference
Reduced phosphine as precursor
Oxidation product verification; stability under catalytic conditions
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